molecular formula C15H10F3N7O B2759613 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034418-57-8

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B2759613
CAS RN: 2034418-57-8
M. Wt: 361.288
InChI Key: AULIGCPEZDTUGS-UHFFFAOYSA-N
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Description

The compound “N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” belongs to a class of compounds known as [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds have been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against various cell lines in vitro .


Synthesis Analysis

The synthesis of these compounds involves the design and creation of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyrazolo[1,5-a]pyrimidine core with a [1,2,4]triazolo[4,3-a]pyridin-3-yl group attached via a methylene bridge . The exact 3D structure and other details are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized a range of biologically active heterocyclic compounds incorporating features such as the pyrazolo[1,5-a]pyrimidine moiety. These compounds, including variations of thiazole and sulfonamide, have been explored for their potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. The synthesized compounds were characterized through a series of analytical techniques, providing insight into their structure and potential applications in agricultural chemistry (Soliman et al., 2020).

Chemical Reactions and Biological Evaluation

The utility of such compounds extends into various chemical reactions, producing derivatives with antimicrobial, antitumor, and antioxidant activities. These activities highlight the potential of these compounds in developing new therapeutic agents. For instance, pyrazolo[1,5-a]pyrimidines and related derivatives have been evaluated for their cytotoxic effects against certain cancer cell lines, showcasing comparable effects to known anticancer agents (Farag & Fahim, 2019).

Antimicrobial Activities

The antimicrobial evaluation of thienopyrimidine derivatives underscores the versatility of these compounds. By modifying the core structure, researchers have developed compounds with pronounced antimicrobial activity, suggesting their use in addressing drug-resistant microbial infections (Bhuiyan et al., 2006).

Mechanism of Action

The mechanism of action of these compounds involves their inhibitory activities toward c-Met/VEGFR-2 kinases . They have been shown to exhibit antiproliferative activities against various cell lines in vitro .

Future Directions

The future directions for this compound could involve further exploration of its potential as a kinase inhibitor, particularly in the context of cancer treatment . More research is needed to fully understand its synthesis, properties, and potential applications.

properties

IUPAC Name

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N7O/c16-15(17,18)9-2-5-24-11(6-9)22-23-12(24)8-20-14(26)10-7-21-25-4-1-3-19-13(10)25/h1-7H,8H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULIGCPEZDTUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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